molecular formula C16H18O9 B1247766 1-Caffeoylquinic acid CAS No. 928005-87-2

1-Caffeoylquinic acid

Cat. No.: B1247766
CAS No.: 928005-87-2
M. Wt: 354.31 g/mol
InChI Key: GWTUHAXUUFROTF-AVXJPILUSA-N
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Description

1-Caffeoylquinic acid is a phenolic compound widely distributed in various plant species. It is an ester formed between caffeic acid and quinic acid. This compound is known for its significant antioxidant properties and is commonly found in coffee beans, yerba maté, and many other edible plants. It belongs to the family of chlorogenic acids, which are known for their health benefits, including anti-inflammatory and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Caffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as coffee beans. The extraction process involves the use of solvents like methanol or ethanol to extract the compound from the plant material. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-Caffeoylquinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Caffeoylquinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a standard compound in analytical chemistry for the quantification of chlorogenic acids in plant extracts.

    Biology: It is studied for its role in plant defense mechanisms against pathogens and environmental stress.

    Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties. It is being investigated for its role in preventing and treating diseases such as diabetes, cardiovascular diseases, and cancer.

    Industry: It is used in the food and beverage industry as a natural antioxidant to enhance the shelf life of products.

Mechanism of Action

1-Caffeoylquinic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species. Additionally, it modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses .

Comparison with Similar Compounds

1-Caffeoylquinic acid is part of a larger family of chlorogenic acids, which include:

  • 3-Caffeoylquinic acid
  • 4-Caffeoylquinic acid
  • 5-Caffeoylquinic acid
  • Dicaffeoylquinic acids (e.g., 3,5-dicaffeoylquinic acid)

Compared to its analogs, this compound is unique in its specific esterification position, which can influence its bioactivity and stability. For example, 5-caffeoylquinic acid is more commonly studied for its higher abundance in coffee beans and its potent antioxidant properties .

Properties

IUPAC Name

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUHAXUUFROTF-AVXJPILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308334
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928005-87-2
Record name 1-Caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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